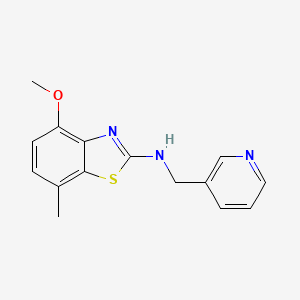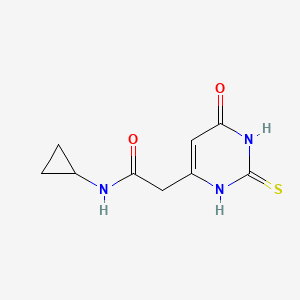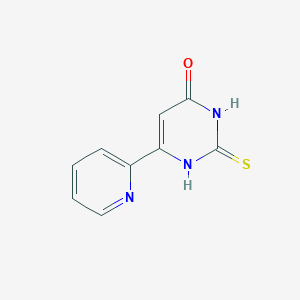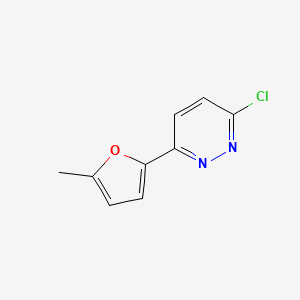
2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide
Descripción general
Descripción
2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide, also known as MPQA, is a heterocyclic compound with a wide range of applications in scientific research. MPQA is a compound of interest due to its ability to modulate biological processes such as cell proliferation, gene expression, and apoptosis. It has been used in a variety of laboratory experiments, including those related to cancer, inflammation, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
Chemical Synthesis and QSAR Model Development : Ukrainets et al. (2010) explored the synthesis of quinoline-3-carboxylic acid N-R-amides with a p-methoxyphenyl substituent. They aimed to deduce a structure-biological dependence, discussing the effects on the excretory function of the kidney and constructing a QSAR model suitable for predicting diuretic activity of novel quinolinecarboxylic acid N-R-amides (Ukrainets, Bereznyakova, Grinevich, Kuz'min, & Artemenko, 2010).
Novel Syntheses for Pharmacological Targets : Horchler et al. (2007) reported the synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides, highlighting a late-stage diversification approach that led to potent 5HT1B antagonists, which may indicate potential in neurological or psychological conditions treatment (Horchler, McCauley, Hall, Snyder, Moore, Hudzik, & Chapdelaine, 2007).
Biological Activities and Potential Applications
- Antiproliferative Activity : Cankara Pirol et al. (2014) synthesized novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, assessing their antiproliferative activities against human cancer cell lines. Notably, one compound exhibited significant cytotoxic activity, indicating potential in cancer treatment (Cankara Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014).
Advanced Materials and Analytical Techniques
- Fluorophore Development for Biomedical Analysis : Hirano et al. (2004) developed a novel fluorophore, 6-methoxy-4-quinolone, showcasing strong fluorescence across a wide pH range in aqueous media. This fluorophore's stability and fluorescence characteristics make it suitable for biomedical analysis, including fluorescent labeling and detection in various biological contexts (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-6-(4-methylphenyl)quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-16-4-6-18(7-5-16)19-8-13-24-20(14-19)15-23(17(2)26-24)25(28)27-21-9-11-22(29-3)12-10-21/h4-15H,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBQKEZUVPCLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC(=C(N=C3C=C2)C)C(=O)NC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1415383.png)
![4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415386.png)

![2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1415388.png)

![[(6-Ethylpyrimidin-4-yl)thio]acetic acid](/img/structure/B1415392.png)
![{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415393.png)



![4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415399.png)
![5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1415400.png)
![tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate](/img/structure/B1415401.png)
